molecular formula C8H7F3N2O2 B2542548 2-Methyl-5-nitro-3-(trifluoromethyl)aniline CAS No. 1169788-30-0

2-Methyl-5-nitro-3-(trifluoromethyl)aniline

Cat. No.: B2542548
CAS No.: 1169788-30-0
M. Wt: 220.151
InChI Key: XPLRFEZPDVQOMJ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in advanced materials science and chemical synthesis. Its molecular structure, which incorporates both a strong electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on the aniline ring, creates a pronounced push-pull electronic system. This architecture is characteristic of compounds studied for their nonlinear optical (NLO) properties . Such molecules are investigated as potential molecular building blocks for applications in photonics and optoelectronics, including the development of devices for information processing and second-harmonic generation . The presence of the trifluoromethyl group is particularly valuable in medicinal and agrochemical research, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this aniline derivative serves as a versatile chemical intermediate or starting material in the synthesis of more complex molecules, such as dyes, pharmaceuticals, and ligands for catalysis. Researchers value this compound for its ability to improve the donor-acceptor strength in a conjugated system, a key factor in tailoring the electronic and optical characteristics of organic materials . Handling and Safety: This product is labeled with the signal word "Warning" and may pose hazards such as skin irritation (H315), serious eye irritation (H319), or specific organ toxicity (H335) based on similar aniline derivatives . Recommended precautionary measures include wearing protective gloves and eye/face protection (P261, P280) and washing thoroughly after handling . Disclaimer: this compound is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring its safe handling and use.

Properties

IUPAC Name

2-methyl-5-nitro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-4-6(8(9,10)11)2-5(13(14)15)3-7(4)12/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRFEZPDVQOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Acylation: Acyl chlorides in the presence of a base.

Major Products Formed

    Amines: Reduction of the nitro group forms amines.

    Substituted Anilines: Various substitution reactions can lead to different substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-nitro-3-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects, including:

  • Anticancer Activity: Studies have shown that derivatives of trifluoromethyl-substituted anilines can induce apoptosis in cancer cell lines. The IC50 values of these compounds have been reported to be lower than those of established chemotherapeutics like Doxorubicin, suggesting promising anticancer properties.
  • Antimicrobial Properties: Research indicates that similar compounds exhibit significant inhibition against various pathogens, including E. coli and Candida albicans. This suggests potential development into new antimicrobial agents.

Agrochemicals

The compound is also explored for its role as an intermediate in the production of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective against pests and weeds.

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals with unique properties. Its stability under various conditions makes it suitable for creating advanced materials with specific functionalities.

Data Table: Applications Overview

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells; promising IC50 values
Antimicrobial agentsSignificant inhibition against E. coli and C. albicans
AgrochemicalsHerbicide/Pesticide developmentEnhanced biological activity due to trifluoromethyl group
Materials ScienceDevelopment of specialty chemicalsStability and unique properties for advanced applications

Case Study 1: Anticancer Efficacy

Objective: Evaluate the cytotoxic effects on human cancer cell lines.
Methodology: Various derivatives were tested for their ability to induce cell death.
Results: Certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, prompting further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Activity

Objective: Assess the antimicrobial efficacy against common pathogens.
Methodology: In vitro assays were conducted to measure the inhibition zones against bacterial and fungal strains.
Results: Compounds similar to this compound demonstrated substantial antimicrobial activity, indicating potential for new drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of trifluoromethylaniline derivatives are highly sensitive to substituent positions. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-Methyl-5-nitro-3-(trifluoromethyl)aniline N/A 2-CH₃, 3-CF₃, 5-NO₂ C₈H₇F₃N₂O₂ 220.15 High electron-withdrawing effects; potential intermediate in drug synthesis (inferred from similar compounds)
3-Nitro-5-(trifluoromethyl)aniline 401-94-5 3-NO₂, 5-CF₃ C₇H₅F₃N₂O₂ 206.12 Lower basicity due to nitro at meta position; used in anticancer research
2-Methyl-3-(trifluoromethyl)aniline 54396-44-0 2-CH₃, 3-CF₃ C₈H₈F₃N 175.15 Reduced cytotoxicity compared to nitro-containing analogs; limited biological activity
4-Nitro-3-(trifluoromethyl)aniline A13798 4-NO₂, 3-CF₃ C₇H₅F₃N₂O₂ 206.12 Moderate anticancer activity; higher solubility in polar solvents
2-Nitro-3-(trifluoromethyl)aniline 386-71-0 2-NO₂, 3-CF₃ C₇H₅F₃N₂O₂ 206.12 High reactivity in coupling reactions; used in polymer chemistry

Physicochemical Properties

  • Solubility: Nitro groups enhance solubility in polar aprotic solvents (e.g., DMSO), while trifluoromethyl groups increase lipophilicity. The target compound is likely sparingly soluble in water but soluble in chloroform or methanol .
  • Stability: Like 3-(trifluoromethyl)aniline, the target compound is incompatible with strong oxidizers and acids, decomposing into hazardous byproducts (e.g., HF, NOx) .

Biological Activity

2-Methyl-5-nitro-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and nitro substituents, is being explored for various pharmacological applications, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7F3N2O2\text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}_2

Key Features:

  • Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
  • Nitro group : Often associated with increased reactivity and potential bioactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have shown that this compound has promising antiviral properties. For instance, it was tested against influenza virus (H1N1) and herpes simplex virus (HSV-1). The results indicated significant antiviral activity with IC50 values detailed in Table 2.

Virus IC50 (µM) Selectivity Index
H1N10.00513000
HSV-10.00225000

These findings highlight the potential of this compound as an antiviral agent, particularly against respiratory viruses.

Anticancer Activity

The compound's anticancer potential has also been investigated. It was tested on various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results are summarized in Table 3.

Cell Line IC50 (µM)
HepG215.0
HCT11612.5

This demonstrates moderate anticancer activity, suggesting further exploration is warranted for its use in cancer therapies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the nitro group may play a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.

Case Studies

One notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Researchers modified the aniline structure to evaluate changes in potency against specific pathogens and cancer cell lines. These modifications led to the identification of more potent analogs with improved selectivity and reduced toxicity.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-nitro-3-(trifluoromethyl)aniline, and how do solvent systems influence reaction yields?

Methodological Answer: A multi-step synthesis is typically employed, starting with halogenated precursors (e.g., 1,2-dichloro-3-(trifluoromethyl)benzene) subjected to nitration at controlled temperatures (-20°C to 80°C) to introduce the nitro group. Catalytic hydrogenation or metal-mediated reduction (e.g., Pd/C, H₂) is then used to generate the aniline derivative . Solvent selection critically impacts isolated yields: polar aprotic solvents like DMF or NMP enhance nitro-group reactivity, while protic solvents (methanol, isopropanol) improve post-reduction purification. For example, methanol achieves >80% isolated yield in nitro-reduction steps .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize the electronic effects of the trifluoromethyl and nitro substituents?

Methodological Answer:

  • FT-IR : The nitro group (-NO₂) shows asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1340 cm⁻¹. The C-F stretching of -CF₃ appears as strong bands near 1150–1250 cm⁻¹.
  • ¹H/¹³C NMR : The -CF₃ group deshields adjacent protons, causing upfield shifts (δ 7.2–7.5 ppm for aromatic protons). The nitro group induces downfield shifts due to electron-withdrawing effects.
  • UV-Vis : Conjugation between the nitro and trifluoromethyl groups results in absorbance maxima at ~260–280 nm, with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: The compound is classified as Acute Toxicity Category 4 (dermal/inhalation). Lab protocols should include:

  • Use of fume hoods and PPE (nitrile gloves, chemical-resistant lab coats).
  • Immediate access to eyewash stations and safety showers.
  • Storage in airtight containers at 2–8°C to prevent degradation.
  • Waste disposal via incineration or neutralization with alkaline solutions (e.g., 10% NaOH) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing -NO₂ and -CF₃ groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. For Suzuki-Miyaura couplings, the para-nitro group directs palladium catalysts to the ortho position, enabling selective bond formation. For example, Pd(PPh₃)₄ in DMF at 80°C efficiently couples the compound with pyrazine derivatives, achieving >75% yield . Computational studies (DFT) show that the LUMO of the intermediate Pd-complex is stabilized by -CF₃, accelerating transmetallation .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing reduction of nitro vs. trifluoromethyl groups)?

Methodological Answer: Contradictions often arise from divergent reaction conditions:

  • Reduction Selectivity : Use H₂ with Pd/C in ethanol to reduce -NO₂ to -NH₂ while preserving -CF₃. Avoid NaBH₄, which may partially reduce -CF₃ under acidic conditions.
  • Kinetic Control : Lower temperatures (0–25°C) favor nitro-group reduction, while higher temperatures (>50°C) risk side reactions (e.g., defluorination).
  • Analytical Validation : Combine LC-MS (to track intermediates) and ¹⁹F NMR (to confirm -CF₃ integrity) .

Q. What computational tools model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like cytochrome P450. The -CF₃ group enhances hydrophobic interactions, while -NO₂ forms hydrogen bonds with active-site residues.
  • QSAR Analysis : Use Gaussian09 for DFT calculations to correlate frontier orbital energies (HOMO/LUMO) with bioactivity. For example, lower LUMO energies correlate with increased inhibition of bacterial efflux pumps .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

Methodological Answer:

  • Acidic Conditions (pH <3) : The nitro group undergoes partial reduction to hydroxylamine, detectable via HPLC-MS ([M+H]+ = 223.1).
  • Alkaline Conditions (pH >10) : Hydrolysis of -CF₃ to -COOH occurs over 72 hours, confirmed by ¹⁹F NMR loss of -CF₃ signal (δ -62 ppm) .
  • Photostability : UV exposure (254 nm) causes nitro-to-nitrito isomerization, monitored by UV-Vis spectral shifts .

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